

An In-Depth Technical Guide to the Physicochemical Properties of Propofol-d17

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Compound of Interest		
Compound Name:	Propofol-d17	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Propofol-d17**, a deuterated isotopologue of the widely used intravenous anesthetic agent, Propofol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, enabling a deeper understanding of this compound's fundamental characteristics.

Introduction

Propofol-d17 is a stable, non-radioactive, deuterated form of Propofol (2,6-diisopropylphenol) where seventeen hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Propofol in biological matrices.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic pathways and clearance rates, making deuterated compounds like **Propofol-d17** invaluable in drug metabolism research.[3][4][5][6][7]

Core Physicochemical Properties

Precise experimental determination of all physicochemical properties for **Propofol-d17** is not extensively documented in publicly available literature. The following tables summarize the available data for **Propofol-d17** and provide the corresponding values for non-deuterated



Propofol for comparative purposes. It is important to note that while the properties are expected to be similar, they are not identical due to the isotopic substitution.

Table 1: General and Physical Properties

Property	Propofol-d17	Propofol (for comparison)
Molecular Formula	C12HD17O[1][9][10][11]	C12H18O[12]
Molecular Weight	195.38 g/mol [1][9][10][11]	178.27 g/mol [12]
Appearance	Colorless to Light Yellow Oil[13]	Light-straw-colored liquid[12]
Boiling Point	136 °C[13]	256 °C[12]
Melting Point	Not available	18 °C[12][14]
Solubility	Chloroform (Sparingly), Methanol (Slightly)[13]	Insoluble in water; Soluble in alcohol and toluene.[15]
CAS Number	1261393-54-7[1][9][10][11][13]	2078-54-8[12]

Table 2: Chemical and Pharmacokinetic-Related

Properties

Property	Propofol-d17	Propofol (for comparison)
рКа	Not available	11[14]
logP (calculated)	3.8[16]	3.79[12]

Note on the Impact of Deuteration: The substitution of hydrogen with deuterium can subtly influence physicochemical properties. For instance, the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in molecular volume, polarizability, and intermolecular interactions, which in turn can affect properties like boiling point, melting point, and solubility. While comprehensive experimental data for **Propofol-d17** is lacking, it is crucial for researchers to consider these potential variations in their experimental designs.



Experimental Protocols

Propofol-d17 is predominantly used as an internal standard in the quantitative analysis of Propofol in biological samples. The following are detailed methodologies for common analytical techniques.

Quantification of Propofol in Human Plasma by GC-MS/MS using Propofol-d17

This protocol describes the extraction and analysis of Propofol from plasma samples.

Sample Preparation:

- To 50 μ L of plasma, add 10 μ L of a 25 μ g/mL stock solution of **Propofol-d17** (internal standard).[17]
- Add 100 μL of 100 mM KCl to enhance extraction efficiency.[17]
- Extract the analytes with 500 μL of heptane.[17]
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the upper organic phase to an autosampler vial for GC-MS/MS analysis.[17]

GC-MS/MS Conditions:

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Inlet Temperature: 280°C.
- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.



- Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Propofol transition: m/z 178 -> 163.
 - Propofol-d17 transition: m/z 195 -> 178.

Quantification of Propofol in Human Plasma by LC-MS/MS using Propofol-d17

This protocol provides a method for the analysis of Propofol using liquid chromatography coupled with mass spectrometry.

Sample Preparation:

- To 100 μL of plasma, add 200 μL of acetonitrile containing 50 ng/mL of Propofol-d17 (internal standard) to precipitate proteins.[18]
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]

LC-MS/MS Conditions:

- LC System: Shimadzu Nexera X2 or equivalent.
- Column: C18 column (e.g., 2.1 x 50 mm, 3 μm).[18]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- MS System: Triple quadrupole mass spectrometer.



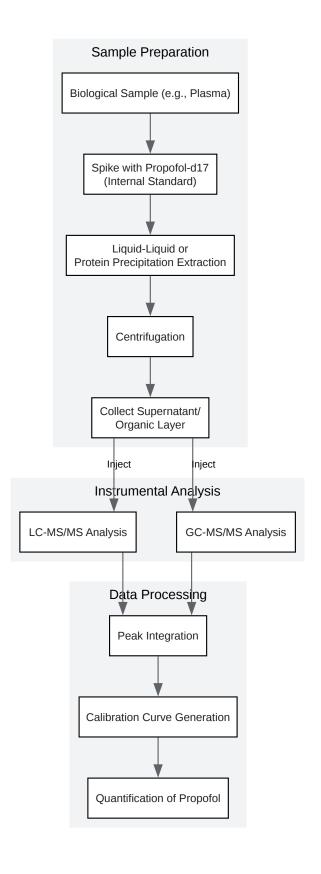
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Propofol transition: m/z 177.2 -> 161.0.[18]
 - Propofol-d17 transition: m/z 194.2 -> 174.2.[18]

Visualizations

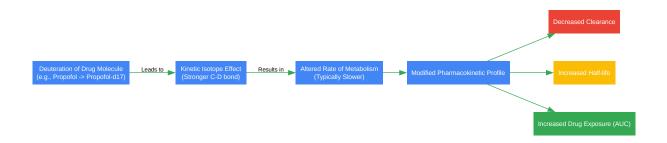
Experimental Workflow for Propofol Quantification

The following diagram illustrates the typical workflow for the quantification of Propofol in a biological matrix using **Propofol-d17** as an internal standard, as detailed in the experimental protocols.









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